magnesium;methylbenzene;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

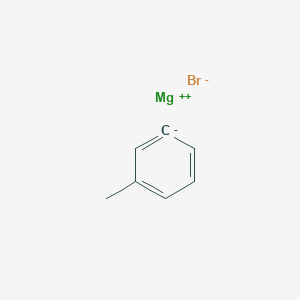

Magnesium;methylbenzene;bromide, also known as phenylmagnesium bromide, is a Grignard reagent. Grignard reagents are organomagnesium compounds that are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its ability to act as both a strong base and a strong nucleophile, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;methylbenzene;bromide is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

C6H5Br+Mg→C6H5MgBr

The reaction is initiated by adding a small amount of bromobenzene to magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. Once the reaction starts, the remaining bromobenzene is added slowly to maintain a gentle reflux. The reaction mixture is then stirred until all the magnesium has dissolved, forming the Grignard reagent.

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the Grignard reagent. Additionally, industrial processes often incorporate advanced techniques for purifying and isolating the final product to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Magnesium;methylbenzene;bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Forms biaryl compounds through reactions with aryl halides.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in anhydrous ether to form secondary and tertiary alcohols.

Alkyl Halides: Reacts with alkyl halides in the presence of a catalyst to form new carbon-carbon bonds.

Aryl Halides: Reacts with aryl halides under palladium-catalyzed conditions to form biaryl compounds.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Alkanes: Formed from the reaction with alkyl halides.

Biaryl Compounds: Formed from the reaction with aryl halides.

Scientific Research Applications

Magnesium;methylbenzene;bromide has numerous applications in scientific research, including:

Organic Synthesis: Used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Material Science: Employed in the preparation of advanced materials, such as conducting polymers and nanomaterials.

Catalysis: Acts as a catalyst in various chemical reactions, including polymerization and coupling reactions.

Medicinal Chemistry: Utilized in the synthesis of complex molecules for drug discovery and development.

Mechanism of Action

The mechanism of action of magnesium;methylbenzene;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can act as a nucleophile, attacking electrophilic centers in other molecules. The reaction typically proceeds through a six-membered ring transition state, where the magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack.

Comparison with Similar Compounds

Magnesium;methylbenzene;bromide is similar to other Grignard reagents, such as ethylmagnesium bromide and phenylmagnesium chloride. it is unique in its ability to form stable biaryl compounds through coupling reactions with aryl halides. This property makes it particularly valuable in the synthesis of complex aromatic compounds.

List of Similar Compounds

- Ethylmagnesium Bromide

- Phenylmagnesium Chloride

- Methylmagnesium Iodide

This compound stands out due to its versatility and reactivity, making it an essential reagent in both academic and industrial research.

Biological Activity

Magnesium methylbenzene bromide, commonly known as methylmagnesium bromide (C6H5MgBr), is a Grignard reagent that plays a significant role in organic synthesis. This article explores its biological activity, including its applications in medicinal chemistry, mechanisms of action, and relevant case studies.

Methylmagnesium bromide is characterized by its strong nucleophilic properties and ability to form carbon-carbon bonds. It is typically prepared by the reaction of bromobenzene with magnesium in an ether solvent, resulting in a compound that is highly reactive with electrophiles. Its molecular formula is CH3BrMg, with a molecular weight of 119.24 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | CH3BrMg |

| Molecular Weight | 119.24 g/mol |

| Solubility | Reacts vigorously with water |

| Density | 1.0200 g/mL |

Methylmagnesium bromide acts primarily as a nucleophile in organic reactions. It can react with carbonyl compounds to form alcohols and can also participate in various coupling reactions. The biological activity of this compound is largely attributed to its ability to modify biological molecules through nucleophilic attack on electrophilic centers.

Key Reactions:

- Nucleophilic Addition : It reacts with carbonyl groups (aldehydes and ketones) to yield alcohols.

- Metal-Halogen Exchange : Methylmagnesium bromide can facilitate the exchange of halogens in organic compounds, enhancing the synthesis of complex molecules .

Antibacterial Activity

Recent studies have highlighted the potential of organometallic compounds like methylmagnesium bromide in developing antibacterial agents. For instance, phenylmagnesium bromide derivatives have shown promise in inhibiting bacterial growth by targeting specific metabolic pathways .

Case Studies

- Synthesis of Antibacterial Agents : A study demonstrated that regioselective bromine/magnesium exchange reactions using methylmagnesium bromide derivatives led to the formation of new compounds with significant antibacterial properties against resistant strains such as MRSA .

- Modification of Drug Structures : Methylmagnesium bromide has been employed to modify existing drug structures, enhancing their efficacy and reducing toxicity .

Safety and Handling

Methylmagnesium bromide is highly reactive and poses several safety risks:

- Reactivity : It reacts violently with water, releasing flammable gases.

- Toxicity : Prolonged exposure may cause damage to organs, skin burns, and respiratory irritation .

Safety protocols must be strictly followed when handling this compound in laboratory settings.

Properties

Molecular Formula |

C7H7BrMg |

|---|---|

Molecular Weight |

195.34 g/mol |

IUPAC Name |

magnesium;methylbenzene;bromide |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

DTGWSLDWZAMJHU-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=C[C-]=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.